ethyl(1H-indol-5-ylmethyl)amine
Description
Significance of Indole (B1671886) Scaffold in Medicinal Chemistry Research
The indole scaffold, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a recurring motif in a multitude of natural products and synthetic drugs, underscoring its profound importance in medicinal chemistry. prepchem.comorgsyn.org Its unique electronic properties and the ability of its nitrogen atom to act as both a hydrogen bond donor and acceptor contribute to its versatile binding capabilities with a wide range of biological targets. This structural versatility has enabled the development of indole derivatives with diverse and potent pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.comresearchgate.net
The planarity of the indole ring system allows it to intercalate into DNA and interact with the active sites of various enzymes. Furthermore, the indole nucleus can be readily functionalized at multiple positions, providing a rich platform for chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. This has led to the successful development of numerous indole-containing drugs, such as the anti-migraine agent Zolmitriptan and the anticancer drug Vinblastine. wikipedia.org The continuous exploration of indole-based compounds in academic and industrial research highlights its enduring legacy and future potential in the quest for novel therapeutics. prepchem.comorgsyn.orgmdpi.com
Overview of Alkylamines Derived from Indoles in Research Contexts
Alkylamines derived from indoles represent a significant class of compounds that have garnered substantial attention in academic research. The incorporation of an alkylamine side chain onto the indole scaffold introduces a basic center, which can be crucial for interactions with biological targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes. This structural feature is prevalent in many biologically active molecules, including neurotransmitters like serotonin (B10506) and melatonin (B1676174), which feature an ethylamine (B1201723) group attached to the indole ring.
Research into indole alkylamines has spanned various therapeutic areas. For instance, derivatives of tryptamine (B22526) (3-(2-aminoethyl)indole) and its analogs have been extensively studied for their effects on the central nervous system, particularly as ligands for serotonin (5-HT) receptors. nih.gov Modifications of the alkylamine chain, as well as substitutions on the indole ring, have led to the discovery of compounds with potential applications in the treatment of neurological and psychiatric disorders. Furthermore, indole-based amines have been investigated for their antimicrobial and anticancer activities, where the amine functionality often plays a key role in the compound's mechanism of action. researchgate.netnih.gov
Research Landscape of Ethyl(1H-indol-5-ylmethyl)amine within Indole Chemistry
The specific compound, this compound, is a structurally interesting molecule within the broader family of indole alkylamines. While extensive, dedicated research on this particular compound is not widely documented in publicly available literature, its structural components suggest potential areas of scientific inquiry. It features an ethylamine moiety attached to the 5-position of the indole ring via a methylene (B1212753) bridge. This substitution pattern differs from the more commonly studied tryptamines, where the side chain is at the 3-position.
The synthesis of the closely related compound, (2,3-dihydro-1H-indol-5-ylmethyl)amine, has been reported, which could serve as a potential precursor or a methodological reference for the synthesis of this compound. mdpi.com The described synthetic route involves the deprotection of an acetylated and phthalimide-protected precursor. mdpi.com
Given the structural similarities to other biologically active indole amines, it is plausible that this compound could exhibit activity at serotonin receptors or possess other pharmacological properties. For instance, some commercial suppliers suggest that indole derivatives with similar structures have shown potential as anticancer agents and as modulators of serotonin receptors. However, a lack of specific published research on this compound necessitates that any discussion of its potential bioactivity remains speculative and is inferred from the activities of related compounds.
Physicochemical Properties of this compound and a Related Compound
| Property | This compound | (2,3-Dihydro-1H-indol-5-ylmethyl)amine |
| Molecular Formula | C₁₁H₁₄N₂ | C₉H₁₂N₂ |
| Molecular Weight | 174.24 g/mol | 148.21 g/mol |
| CAS Number | 946680-47-3 | Not specified in provided context |
| Canonical SMILES | CCNCc1cc2cc[nH]c2c1 | C1NCC2=CC(=CN2)C1 |
Data for this compound sourced from commercial suppliers. Data for (2,3-dihydro-1H-indol-5-ylmethyl)amine based on its chemical structure.
Reported Biological Activities of Related Indole Amines
| Compound Class | Reported Biological Activity | Reference |
| Indole-based sulfonamides | Acetylcholinesterase inhibition | chemicalbook.com |
| Fascaplysin derivatives (indole alkaloids) | Cholinesterase inhibition, neuroprotection | mdpi.com |
| 3-Substituted-1H-imidazol-5-yl-1H-indoles | Anti-MRSA activity | chemicalbook.com |
| 5-(1H-Indol-3-ylmethylene)-2-thioxothiazolidin-4-ones | Antimicrobial, antitumor, anti-inflammatory | researchgate.net |
The research landscape for this compound itself is currently sparse. However, the rich chemical and pharmacological history of the indole scaffold and its alkylamine derivatives provides a strong rationale for its further investigation. Future research could focus on establishing efficient synthetic routes, characterizing its physicochemical properties, and exploring its potential biological activities, particularly in the areas where other indole amines have shown promise.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(1H-indol-5-ylmethyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-2-12-8-9-3-4-11-10(7-9)5-6-13-11/h3-7,12-13H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFJXQBVMPJAPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC2=C(C=C1)NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment of Ethyl 1h Indol 5 Ylmethyl Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.
¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. For ethyl(1H-indol-5-ylmethyl)amine, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the protons of the indole (B1671886) ring, the ethyl group, the methylene (B1212753) bridge, and the amine proton.
Based on the analysis of the closely related (2,3-dihydro-1H-indol-5-ylmethyl)amine mdpi.comresearchgate.net, the aromatic protons of the indole nucleus are expected to appear in the downfield region, typically between δ 6.5 and 7.6 ppm. The proton at the C2 position of the indole ring often appears as a characteristic signal. The protons of the ethyl group would present as a quartet for the methylene (-CH2-) group coupled to the methyl (-CH3) protons, and a triplet for the methyl group. The methylene bridge (-CH2-) connecting the indole ring and the ethylamine (B1201723) moiety would likely appear as a singlet or a multiplet depending on its coupling with the amine proton. The amine proton (NH) signal can be broad and its chemical shift can vary depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Based on data from analogous compounds and general indole chemical shift ranges)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Indole NH | 8.0 - 8.5 | Broad Singlet | - |
| Indole C2-H | 7.2 - 7.4 | Triplet or Multiplet | ~1-3 |
| Indole C4-H | 7.5 - 7.7 | Doublet | ~8-9 |
| Indole C6-H | 6.9 - 7.1 | Doublet of Doublets | ~8-9, ~2 |
| Indole C7-H | 7.3 - 7.5 | Doublet | ~8-9 |
| Indole C3-H | 6.4 - 6.6 | Multiplet | ~2-3 |
| Ar-CH2-N | 3.8 - 4.2 | Singlet or Multiplet | - |
| N-CH2-CH3 | 2.6 - 3.0 | Quartet | ~7 |
| N-CH2-CH3 | 1.1 - 1.4 | Triplet | ~7 |
| NH-CH2 | Variable | Broad Singlet | - |
Note: This is a predictive table. Actual experimental values may vary.
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. luc.edu
The carbon atoms of the indole ring are expected to resonate in the aromatic region of the spectrum (δ 100-140 ppm). The C2 and C3a carbons typically have characteristic chemical shifts in indole systems. The carbons of the ethyl group and the methylene bridge will appear in the upfield aliphatic region. For the analogous (2,3-dihydro-1H-indol-5-ylmethyl)amine, the methylene carbons of the indoline (B122111) ring and the aminomethyl side chain appear at δ 29.3, 45.7, and 46.7 ppm, while the aromatic carbons resonate at δ 108.0, 123.4, 125.8, 128.8, 132.9, and 151.1 ppm. mdpi.comresearchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Based on data from analogous compounds and general indole chemical shift ranges)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Indole C2 | 120 - 125 |
| Indole C3 | 100 - 105 |
| Indole C3a | 127 - 130 |
| Indole C4 | 118 - 122 |
| Indole C5 | 125 - 130 |
| Indole C6 | 120 - 124 |
| Indole C7 | 110 - 115 |
| Indole C7a | 135 - 140 |
| Ar-CH2-N | 50 - 55 |
| N-CH2-CH3 | 45 - 50 |
| N-CH2-CH3 | 12 - 18 |
Note: This is a predictive table. Actual experimental values may vary.
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule. rsc.orgnih.gov
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the indole ring, as well as the coupling between the methylene and methyl protons of the ethyl group. rsc.org
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning carbon signals based on the assignments of their attached protons. nih.gov Each protonated carbon in the molecule would show a cross-peak in the HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). HMBC is crucial for connecting different fragments of the molecule and for assigning quaternary (non-protonated) carbons. For instance, correlations from the methylene bridge protons to the C5 and C4 carbons of the indole ring would confirm the substitution pattern. rsc.orgnih.gov
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a key analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₁₁H₁₄N₂), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula. mdpi.comresearchgate.net For the related compound (2,3-dihydro-1H-indol-5-ylmethyl)amine, the calculated m/z for the protonated molecule [M+H]⁺ was 149.1073, which was in agreement with the found value. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is highly effective for assessing the purity of a compound and for identifying and quantifying any impurities. nih.govoup.comvtt.firesearchgate.netmdpi.com
In the context of this compound synthesis, LC-MS can be employed to monitor the progress of the reaction, identify any by-products, and determine the purity of the final product. The retention time from the LC provides a characteristic identifier, while the mass spectrometer confirms the identity of the main peak and any minor components. This is particularly useful for detecting impurities that may have similar structures to the target compound, such as isomers or precursors from the synthesis.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint based on its constituent functional groups. Infrared spectroscopy is a primary tool for this purpose.
Infrared (IR) spectroscopy of this compound reveals characteristic absorption bands corresponding to its distinct functional groups: the indole ring, the secondary amine, and the alkyl portions. While specific, experimentally derived spectra for this exact compound are not widely published, the expected peaks can be predicted with high accuracy based on established group frequencies.
The spectrum is defined by several key regions:
N-H Stretching: Two distinct N-H stretching vibrations are anticipated. The indole N-H stretch typically appears as a sharp to medium band around 3400-3500 cm⁻¹. The secondary amine (R₂NH) N-H bond gives rise to a single, generally weaker, sharp band in the 3300-3350 cm⁻¹ region. sigmaaldrich.comsigmaaldrich.com
C-H Stretching: Aromatic C-H stretching vibrations from the indole ring are expected as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretches from the ethyl and methylene groups will produce stronger bands just below 3000 cm⁻¹.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) and pyrrole (B145914) rings of the indole system typically result in a series of medium-to-sharp bands in the 1450-1620 cm⁻¹ region.
N-H Bending: The in-plane bending vibration of the secondary amine N-H group is expected in the 1550-1650 cm⁻¹ range, though it can sometimes be obscured by aromatic ring absorptions. A broad, strong band due to N-H wagging is also characteristic of secondary amines, appearing in the 665-910 cm⁻¹ range. sigmaaldrich.com
C-N Stretching: The spectrum will contain C-N stretching bands. The aromatic C-N stretch of the indole ring is typically found between 1335-1250 cm⁻¹, while the aliphatic C-N stretch of the ethylamine side chain appears in the 1250–1020 cm⁻¹ range. sigmaaldrich.comsigmaaldrich.com
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| ~3450 | N-H Stretch | Indole N-H | Medium, Sharp |
| ~3330 | N-H Stretch | Secondary Amine | Weak to Medium, Sharp |
| >3000 | C-H Stretch | Aromatic C-H | Weak to Medium |
| <3000 | C-H Stretch | Aliphatic (CH₂, CH₃) | Strong |
| 1450-1620 | C=C Stretch | Aromatic Ring | Medium, Sharp |
| 1550-1650 | N-H Bend | Secondary Amine | Medium |
| 1250-1335 | C-N Stretch | Aromatic Amine (Indole) | Strong |
| 1020-1250 | C-N Stretch | Aliphatic Amine | Medium |
| 665-910 | N-H Wag | Secondary Amine | Strong, Broad |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The indole ring system of this compound is the primary chromophore responsible for its UV absorbance.
The UV spectrum of the parent compound, indole, in a non-polar solvent like cyclohexane, typically shows two main absorption bands. nist.gov One band, arising from the ¹Lₐ ← ¹A transition, appears around 260-270 nm, often with fine vibrational structure. A second, more intense band from the ¹Lₑ ← ¹A transition is observed at a shorter wavelength, typically around 210-220 nm. The attachment of an alkylamine substituent at the 5-position is expected to act as an auxochrome, potentially causing a slight red shift (bathochromic shift) of these absorption maxima due to electronic donation into the aromatic system. These transitions are π → π* in nature, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the indole ring. biosynth.comsigmaaldrich.com
Table 2: Expected Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound
| Expected λₘₐₓ (nm) | Electronic Transition | Chromophore |
|---|---|---|
| ~270-280 | π → π* (¹Lₐ ← ¹A) | Indole Ring |
| ~215-225 | π → π* (¹Lₑ ← ¹A) | Indole Ring |
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are indispensable for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of non-volatile organic compounds like this compound in research environments. Given the compound's basic amine functionality and aromatic nature, a reversed-phase HPLC (RP-HPLC) method is most suitable.
A typical RP-HPLC setup would involve a C18 stationary phase, which is non-polar. The mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. To ensure sharp, symmetrical peaks for the basic amine, which can otherwise interact with residual silanol (B1196071) groups on the silica-based stationary phase, an acidic modifier is typically added to the mobile phase. Common modifiers include 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid, which protonate the amine, improving its chromatographic behavior.
Detection is most commonly achieved using a UV detector set at one of the absorbance maxima of the indole chromophore, such as ~270 nm or ~220 nm, to ensure high sensitivity. By analyzing the area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram, the purity can be accurately determined.
Table 3: Representative High-Performance Liquid Chromatography (HPLC) Method for this compound
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or TFA |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or TFA |
| Mode | Gradient or Isocratic Elution |
| Flow Rate | ~1.0 mL/min |
| Detection | UV at ~270 nm or ~220 nm |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Structure Activity Relationship Sar Studies and Molecular Design of Ethyl 1h Indol 5 Ylmethyl Amine Analogs
Elucidation of Key Structural Elements for Biological Recognition
The biological activity of ethyl(1H-indol-5-ylmethyl)amine and its analogs is not dictated by a single feature but by the interplay of its core components: the indole (B1671886) nucleus, the ethylamine (B1201723) side chain, and the substitution patterns on the ring and nitrogen atoms.
The indole nucleus is a "privileged scaffold" in medicinal chemistry, frequently serving as the foundational structure for drugs targeting a wide array of receptors and enzymes. nih.gov Its importance stems from its unique combination of aromaticity, hydrophobicity, and hydrogen-bonding capability.
Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor, forming a critical anchor point to amino acid residues (like serine, threonine, or backbone carbonyls) within a protein's binding pocket. This interaction is often essential for orienting the molecule correctly for further interactions.
Hydrophobic and π-Stacking Interactions: The bicyclic aromatic system provides a large, flat, and lipophilic surface. This allows for significant hydrophobic and π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the target protein. These interactions are fundamental to the stability of the ligand-receptor complex.
Bioisosterism: The indole moiety resembles the structure of the amino acid tryptophan, allowing indole derivatives to act as mimics for peptides and bind to enzymes and receptors that recognize tryptophan-containing substrates. researchgate.net
Alterations to the indole nucleus, such as reduction to an indoline (B122111) (2,3-dihydroindole), can significantly impact biological activity by changing the planarity and electronic properties of the ring system. mdpi.com For example, some indolinylmethyl sulfonamides have shown strong affinity for plant hormone receptors, an activity dependent on the specific heterocyclic core. mdpi.com
The ethylamine side chain attached at the C5 position is a critical determinant of biological activity, influencing both potency and selectivity. Its length, flexibility, and the basicity of the terminal nitrogen are key parameters. In many classes of compounds, this side chain, often referred to as the "message" part of the pharmacophore, interacts with specific residues to trigger a biological response.
Research on various indole derivatives confirms the importance of this chain. For instance, in a series of compounds designed as peroxisome proliferator-activated receptor alpha (PPARα) agonists, a side chain containing a 1,3-dicarbonyl-2-methine motif at C3 was shown to significantly enhance bioactivity. nih.gov The basic nitrogen of the ethylamine chain is often protonated at physiological pH, allowing it to form a strong ionic bond or salt bridge with an acidic residue (e.g., aspartic acid or glutamic acid) in the target protein, which is a common and powerful anchoring interaction for many receptor ligands.
Modifying the indole ring and its nitrogen atoms with various substituents is a primary strategy for optimizing the pharmacological profile of this compound analogs.
Indole Ring Substitution: The position and electronic nature of substituents on the carbocyclic part of the indole nucleus can dramatically alter binding affinity and selectivity.
Electron-Withdrawing vs. Electron-Donating Groups: Halogen substituents, such as bromine at the C6 position (C6-Br), have been shown to enhance the agonist activity of certain indole derivatives on PPARα. nih.gov In contrast, methoxy (B1213986) groups (an electron-donating group) at various positions can also influence activity, though the effect is highly dependent on the specific target. For example, in a series of 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives, a 5-methoxy group was favorable for antibacterial activity in some contexts but less so for antifungal activity. mdpi.com
Steric Effects: The size and location of substituents are crucial. Methyl groups on the heterocycle of indole can weaken hydrogenation ability due to increased spatial requirements. mdpi.com The linkage position between two indole scaffolds also has a profound impact on molecular shape and activity. A study on HIV-1 fusion inhibitors found that a 6–6′ linked bisindole scaffold could adopt a more compact shape that fit the target's hydrophobic pocket better than 5–6′, 6–5′, or 5–5′ linked isomers, which were significantly less active. nih.gov
| Compound Linkage | Relative Binding Affinity | Relative Cell-Cell Fusion Inhibition | Key Finding |
|---|---|---|---|
| 6–6′ (e.g., 1a) | Baseline (Most Active) | Baseline (Most Active) | Adopts the most compact shape, fitting the target pocket well. nih.gov |
| 5–6′ (e.g., 6o) | 3-4 times less active | 4-20 times less active | Reduced activity compared to the 6-6' isomer. nih.gov |
| 6–5′ (e.g., 6p) | 3-4 times less active | 4-20 times less active | Reduced activity compared to the 6-6' isomer. nih.gov |
| 5–5′ (e.g., 6q) | 3-4 times less active | 4-20 times less active | Adopted the most extended conformation and was the worst performing isomer. nih.gov |
Nitrogen Atom Substitution: Substitution on the indole nitrogen (N1) or the side-chain amine nitrogen can modulate lipophilicity, metabolic stability, and binding interactions.
Indole N1 Substitution: Alkylating the N1 position removes the hydrogen bond donor capability, which can be detrimental or beneficial depending on the target. This substitution also increases lipophilicity, which can affect cell permeability. In some antifungal isoxazolidines, N-methyl substitution led to the most active compounds. nih.gov
Side-Chain Nitrogen Substitution: The degree of substitution on the side-chain amine (primary, secondary, tertiary) affects its basicity and steric profile. pharmaguideline.com For example, in the migraine drug Zolmitriptan, the side-chain amine is tertiary (N,N-dimethyl), and its active metabolite is a secondary amine (N-desmethyl), with both showing high affinity for serotonin (B10506) receptors. wikipedia.org Generally, increasing alkyl substitution increases electron density on the nitrogen, which can enhance basicity. pharmaguideline.com
Design Principles for Modulating Selectivity and Potency
Building on SAR data, medicinal chemists employ several design principles to create analogs with improved therapeutic properties.
Isosteric replacement involves substituting one chemical group or scaffold with another that has similar physical and chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. The indole nucleus can be replaced by various other heterocyclic systems.
Benzimidazoles and Imidazopyridines: These are common bioisosteres for the indole scaffold. researchgate.net In the development of HIV-1 fusion inhibitors, researchers explored a series of benzimidazole (B57391) derivatives as alternatives to the indole core. nih.gov
Interactive Table: Bioisosteric Replacement Examples for Indole Scaffolds This table provides examples of common isosteric replacements for the indole nucleus and their rationale in drug design.
| Original Scaffold | Isosteric Replacement | Rationale for Replacement | Reference Example |
|---|---|---|---|
| Indole | Benzimidazole | Similar size and shape; modulates electronic properties and hydrogen bonding potential. | Explored as alternatives in HIV-1 fusion inhibitors. nih.gov |
| Indole | Imidazopyridine | Introduces a nitrogen atom, potentially improving solubility and providing an additional interaction point. | Mentioned as a bioisostere for Arbidol analogues. researchgate.net |
| Indole | Azaindole | Alters pKa and dipole moment; can serve as a hydrogen bond acceptor. | General strategy in medicinal chemistry. |
The ethylamine side chain is typically flexible, capable of adopting numerous conformations. While this flexibility can be advantageous for initial binding, locking the side chain into a specific, biologically active conformation through rigidification can significantly enhance potency and selectivity by reducing the entropic penalty of binding.
This is often achieved by incorporating the side chain into a new ring system. For example, in a study of antimicrobial agents, the indole core was linked to a rigid thioxothiazolidine ring via a methylene (B1212753) bridge. mdpi.com This strategy constrains the orientation of the indole nucleus relative to other parts of the molecule, leading to highly potent compounds. The specific substitution patterns on this newly formed rigid structure then allow for further fine-tuning of activity. mdpi.com
Influence of Linker Length and Molecular Structure on Receptor Selectivity
The linker region connecting the indole scaffold to other pharmacophoric elements plays a critical role in determining the binding affinity and selectivity of this compound analogs for various receptors. Both the length and the chemical nature of this linker can dictate the molecule's ability to adopt the optimal conformation required for interaction with specific receptor subtypes.
Research into the structure-activity relationships (SAR) of these analogs has shown that even subtle changes in the linker can lead to significant shifts in pharmacological activity. The linker acts as a crucial spacer, orienting the key binding moieties in three-dimensional space to match the topology of the receptor's binding pocket. The flexibility or rigidity of the linker is also a key determinant of binding.
Studies on POU domain transcription factors, which contain two DNA-binding subdomains connected by a flexible linker, illustrate the fundamental importance of linker length. In these systems, a minimal linker length was required to bridge the distance between the two subdomains for effective binding to their target DNA sequence. nih.gov This principle, where the linker's length must be sufficient to connect two interacting domains without introducing strain, is broadly applicable to ligand-receptor interactions. A simple worm-like chain (WLC) polymer statistics model predicts that an optimal linker length maximizes the effective concentration of one part of the molecule at its binding site when another part is already bound. nih.gov Both significant increases and decreases from this optimal length can lead to a sharp decline in activity. nih.gov
In the context of indole-based ligands, SAR studies on a series of N⁶-(2-(4-(1H-indol-5-yl)piperazin-1-yl)ethyl)-N⁶-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine analogues provided specific insights into how modifying the molecular structure affects selectivity for D₂ and D₃ dopamine (B1211576) receptors. nih.govmedchemexpress.com These studies systematically altered components of the molecule, including the linker, to map their contributions to receptor binding.
The data below summarizes the impact of structural modifications on receptor affinity.
Table 1: Influence of Structural Modifications on D₂/D₃ Receptor Affinity
These findings demonstrate that the 1H-indol-5-yl group is a privileged scaffold for D₂/D₃ receptor affinity and that receptor selectivity can be fine-tuned by systematically modifying the linker and other peripheral structural elements. medchemexpress.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Indole Alkylamines
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the structural or physicochemical properties of a series of compounds with their biological activities. nih.gov For indole alkylamines, QSAR studies have been instrumental in understanding the structural requirements for receptor affinity and selectivity, thereby guiding the design of new, more potent, and selective analogs. nih.govmdpi.com
These models are built by calculating a set of molecular descriptors for each compound in a series and then using statistical methods, such as partial least squares (PLS) regression, to derive a mathematical equation that relates these descriptors to the observed biological activity. nih.govphyschemres.org
A 3-D-QSAR study on a series of indole derivatives targeting the serotonin transporter (SERT), dopamine D₂ receptor, and monoamine oxidase A (MAO-A) provides a clear example of this approach. mdpi.com The study employed Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. The statistical quality of these models is assessed using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). For the SERT affinity models, the study reported a q² of 0.625 for CoMFA and 0.523 for CoMSIA, with high r² values of 0.967 and 0.959, respectively, indicating robust and predictive models. mdpi.com
The output of these QSAR models is often visualized as contour maps, which highlight regions around the molecule where specific properties are favorable or unfavorable for activity. For instance, the CoMSIA hydrophobic contour map for SERT affinity indicated that hydrophilic groups at the C-5 position of the indole ring were favorable for affinity. mdpi.com This is supported by the observation that C-5 fluorine-substituted indoles showed high affinity. mdpi.com Conversely, the electrostatic contour map suggested that electron-rich atoms at the same C-5 position were also favorable for activity. mdpi.com
The table below summarizes key findings from a 3-D QSAR study on indole derivatives. mdpi.com
Table 2: Summary of 3-D QSAR Findings for Indole Derivatives Targeting SERT
These QSAR studies provide powerful predictive tools that can aid in the rational design of new indole alkylamine derivatives with improved receptor selectivity and potency, ultimately accelerating the drug discovery process. nih.gov
Preclinical Biological and Biochemical Investigations of Ethyl 1h Indol 5 Ylmethyl Amine and Its Derivatives
In Vitro Receptor Binding and Functional Assays
The interaction of ethyl(1H-indol-5-ylmethyl)amine derivatives with various neurotransmitter receptors has been a primary area of investigation to understand their potential pharmacological effects.
Serotonin (B10506) Receptor (5-HT) Interactions (e.g., 5-HT1A, 5-HT1Dα, 5-HT1Dβ)
Derivatives of indolylethylamine have been synthesized and evaluated for their binding affinities to several serotonin receptor subtypes. capes.gov.br Specifically, studies have focused on the 5-HT1A, 5-HT1Dα, and 5-HT1Dβ receptors. capes.gov.br Research has shown that certain 5-substituted indolylethylamines act as agonists at 5-HT1D receptors. capes.gov.br
Notably, N,N-diethyl and N,N-dimethyl derivatives of 2-[5-[[(trifluoromethyl)sulfonyl]oxy]-1H-indol-3-yl]ethylamine demonstrated a significant preference for the 5-HT1Dα receptor over the 5-HT1Dβ receptor, with a 10- to 25-fold higher affinity. capes.gov.br Furthermore, these novel compounds also exhibited affinity for the 5-HT1A receptor, with Ki values in the range of 18 to 40 nM. capes.gov.br The interaction of ligands with the 5-HT1A receptor is often anchored by an electrostatic interaction with a conserved aspartate residue (Asp 3.32). nih.gov The indole (B1671886) moiety of these ligands typically penetrates deep into the receptor's binding pocket. nih.gov
The activation of 5-HT1A receptors can lead to the inhibition of adenylyl cyclase, reducing the production of cyclic AMP (cAMP). nih.gov This mechanism is relevant in the context of the anxiolytic effects observed with 5-HT1A partial agonists like buspirone. nih.gov In sensory neurons, 5-HT can modulate voltage-gated calcium channels, with 5-HT1A receptor stimulation primarily leading to inhibition. nih.gov Zolmitriptan, a triptan derivative, is a selective agonist for 5-HT1B and 5-HT1D receptors and is used in the treatment of migraines. wikipedia.org
Table 1: Serotonin Receptor Binding Affinities of Indolylethylamine Derivatives This table is interactive. Users can sort and filter the data.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |
| 2-[5-[[(Trifluoromethyl)sulfonyl]oxy]-1H-indol-3-yl]ethylamine derivative | 5-HT1A | 18 - 40 |
| N,N-diethyl-2-[5-[[(Trifluoromethyl)sulfonyl]oxy]-1H-indol-3-yl]ethylamine | 5-HT1Dα | Preferential |
| N,N-dimethyl-2-[5-[[(Trifluoromethyl)sulfonyl]oxy]-1H-indol-3-yl]ethylamine | 5-HT1Dα | Preferential |
| N,N-diethyl-2-[5-[[(Trifluoromethyl)sulfonyl]oxy]-1H-indol-3-yl]ethylamine | 5-HT1Dβ | Lower Affinity |
| N,N-dimethyl-2-[5-[[(Trifluoromethyl)sulfonyl]oxy]-1H-indol-3-yl]ethylamine | 5-HT1Dβ | Lower Affinity |
Dopamine (B1211576) Receptor (D2, D3) Interactions
The dopamine receptor family, particularly the D2 and D3 subtypes, are crucial targets for antipsychotic medications. nih.govnih.gov These receptors are G-protein coupled receptors (GPCRs) that, upon activation, can inhibit adenylyl cyclase. nih.gov A series of substituted 1H-indolyl carboxylic acid amides were synthesized and evaluated for their affinity to human dopamine D2, D3, and D4 receptors. nih.gov
Two compounds from this series, which feature a N-(2-methoxyphenyl)piperazine or N-(2-fluoroethoxy)piperazine group, demonstrated high binding affinity for the D3 receptor (Ki = 0.18 and 0.4 nM, respectively) and showed significant selectivity for D3 over D2 receptors (87-fold and 60-fold, respectively). nih.gov These compounds exhibited low affinity for D4 receptors. nih.gov The D2 and D3 receptors play roles in locomotion, attention, sleep, memory, and learning. nih.gov
Table 2: Dopamine Receptor Binding Affinities of 1H-Indolyl Carboxylic Acid Amide Derivatives This table is interactive. Users can sort and filter the data.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity (D3 vs. D2) |
| Compound 14a | D3 | 0.18 | 87-fold |
| Compound 14b | D3 | 0.4 | 60-fold |
| Compound 14a | D2 | - | - |
| Compound 14b | D2 | - | - |
| Compound 14a | D4 | Low Affinity | - |
| Compound 14b | D4 | Low Affinity | - |
Other Neurotransmitter Receptor Binding Affinities
Indole-based compounds have been investigated for their interactions with a broader range of neurotransmitter receptors. For instance, certain indolyl carboxylic amide analogues that showed high affinity for dopamine D3 receptors were also tested for their binding to sigma (σ1 and σ2) receptors. nih.gov The results indicated that these specific compounds had low binding affinity at both σ1 and σ2 receptor subtypes. nih.gov The human trace amine-associated receptor 1 (hTAAR1), which is activated by trace amines like β-phenethylamine, shares some structural similarities in its binding pocket with certain serotonin and dopamine receptors. nih.gov
Enzymatic Activity Modulation Studies
The inhibitory effects of this compound derivatives on various enzymes have been explored, revealing their potential as modulators of key biological pathways.
Inhibition of Key Enzymes (e.g., Xanthine (B1682287) Oxidase, Haspin, Shikimate Kinase)
Xanthine Oxidase: Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.gov Elevated levels of uric acid can lead to conditions like gout. nih.gov Several indole derivatives have been designed and synthesized as potent XO inhibitors. nih.govnih.gov For example, a series of 2-(indol-5-yl)thiazole derivatives showed XO inhibition levels comparable to the known drug febuxostat, with IC50 values in the nanomolar range. nih.gov Another study focused on amide-based XO inhibitors bearing an N-(1-alkyl-3-cyano-1H-indol-5-yl) moiety, with one optimized compound exhibiting an IC50 of 0.018 µM. nih.gov
Haspin: Haspin is a serine/threonine kinase that plays a role in cell division by phosphorylating histone H3. nih.govresearchgate.net Its involvement in tumor growth has made it an attractive target for anticancer drug development. nih.govresearchgate.net A series of substituted indoles were developed as potent haspin inhibitors, with some compounds showing subnanomolar inhibitory activity. nih.govacs.org Computational docking studies have been instrumental in designing these inhibitors to fit into the ATP binding site of haspin. nih.govacs.org
Shikimate Kinase: Shikimate kinase (SK) is an essential enzyme in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids in bacteria, including Mycobacterium tuberculosis, but is absent in mammals. nih.govnih.gov This makes SK a promising target for the development of new antibacterial agents. nih.govresearchgate.net Researchers have developed C5-substituted shikimic acid analogs, including those with indole moieties, as competitive inhibitors of SK. core.ac.uk These inhibitors are designed to interact with an apolar pocket in the enzyme, stabilizing an inactive conformation. core.ac.uk
Table 3: Enzyme Inhibition by Indole Derivatives This table is interactive. Users can sort and filter the data.
| Enzyme | Inhibitor Type | IC50 / Ki |
| Xanthine Oxidase | 2-(Indol-5-yl)thiazole derivative | 3.0 - 16 nM |
| Xanthine Oxidase | N-(1-alkyl-3-cyano-1H-indol-5-yl) amide derivative | 0.018 µM |
| Haspin | Substituted indole | Subnanomolar |
| Shikimate Kinase | 5-Benzothiophenyl derivative of shikimic acid | 560 nM (Ki) |
Influence on Enzyme Kinetics
Studies on the inhibition of shikimate kinase by indole-containing derivatives have provided insights into their mechanism of action. These compounds have been shown to be reversible competitive inhibitors with respect to the natural substrate, shikimic acid. core.ac.uk This competitive inhibition suggests that the inhibitors bind to the same active site as the substrate, preventing the enzyme from carrying out its catalytic function. Kinetic studies of benzimidazole (B57391) derivatives inhibiting Staphylococcus aureus shikimate kinase revealed them to be competitive inhibitors with respect to ATP and non-competitive for shikimate. mdpi.com
Cellular Pathway Modulation and Molecular Mechanisms (In Vitro/Preclinical Cell Models)
The therapeutic potential of this compound and its derivatives is rooted in their ability to interact with and modulate various cellular and molecular processes. Investigations into analogous indole-based compounds have revealed a multifaceted mechanism of action, encompassing interference with cytoskeletal dynamics, alteration of key signaling pathways, and direct cytotoxic effects on pathological cells.
Interaction with Microtubule Dynamics and Tubulin (based on analogous compounds)
The indole nucleus is recognized as a "privileged" scaffold in the development of anticancer agents that function by disrupting microtubule dynamics. tandfonline.comnih.gov Microtubules are essential cytoskeletal polymers, composed of αβ-tubulin heterodimers, that play a critical role in cell division, motility, and shape. nih.gov Drugs that interfere with their dynamic polymerization and depolymerization are effective chemotherapeutic agents. nih.gov
Analogous compounds to this compound, particularly those featuring the indole core, have been identified as potent tubulin polymerization inhibitors. tandfonline.comnih.gov Many of these synthetic indole derivatives exert their effects by binding to the colchicine (B1669291) binding site on β-tubulin. nih.govnih.govnih.gov This interaction prevents the assembly of tubulin dimers into microtubules, thereby arresting cells in the G2/M phase of the cell cycle and inducing apoptosis. nih.gov
Studies on various indole derivatives have demonstrated significant microtubule-destabilizing activity. acs.orgnih.gov For instance, a series of indololatonduine derivatives were found to be even more potent than colchicine in in vitro tubulin polymerization assays. nih.govacs.org Molecular docking simulations have provided structural insights into these interactions, showing hydrogen bonding and hydrophobic interactions between the indole moiety and key amino acid residues in the colchicine binding pocket, such as CYSβ241, LEUβ248, and LYS352. nih.gov The versatility of the indole scaffold allows for modifications at various positions, which can enhance binding affinity and inhibitory potency. nih.gov
Modulation of Cellular Signaling Pathways and Gene Expression
Derivatives built upon the indole framework modulate a wide array of cellular signaling pathways and gene expression profiles, contributing to their biological activity. These compounds can influence cell survival, proliferation, and resistance mechanisms through multiple targets.
Indole-based compounds have been shown to inhibit critical cell survival pathways. For example, certain derivatives act as inhibitors of anti-apoptotic proteins like Bcl-2 and Mcl-1, thereby promoting programmed cell death. nih.gov They also target key signaling kinases involved in cell growth and proliferation. Studies have demonstrated that indole derivatives can inhibit the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer. nih.gov Specifically, they have been shown to target kinases such as PI3K, PDK1, and Akt/PKB. nih.gov Furthermore, pathways involving receptor tyrosine kinases (RTKs) like EGFR and PDGFR, as well as the downstream ERK1/2 and STAT3 signaling cascades, are effectively inhibited by various indole compounds. nih.govresearchgate.net
The modulation of the cell cycle is a prominent mechanism. Indole derivatives can induce cell cycle arrest at different phases. For instance, some compounds cause arrest in the G1 phase, accompanied by an upregulation of cyclin-dependent kinase inhibitors p21 and p27. researchgate.netmdpi.com Others have been found to arrest cells in the S or G2/M phases. researchgate.netnih.gov This cell cycle disruption is often linked to the compound's ability to interfere with DNA synthesis or microtubule function. nih.gov
At the genetic level, these compounds can alter the expression of crucial genes and microRNAs. One study found that active indole derivatives led to a significant increase in the expression of tumor-suppressing microRNAs, such as miR-30C and miR-107, while decreasing levels of oncogenic miR-25, IL-6, and the proto-oncogene c-Myc. nih.gov In the context of antimicrobial activity, certain indole derivatives can reduce the expression of genes implicated in bacterial communication and virulence, such as the quorum-sensing genes abaI and abaR in Acinetobacter baumannii. nih.gov
Effects on Cancer Cell Lines (in vitro cytotoxicity assays)
A significant body of preclinical research has demonstrated the potent cytotoxic effects of indole derivatives against a diverse panel of human cancer cell lines. These in vitro assays, typically measuring the concentration required to inhibit cell growth by 50% (IC₅₀), underscore the potential of this chemical class in oncology.
Compounds analogous to this compound have shown efficacy across various cancer types, including but not limited to breast, colon, prostate, lung, and cervical cancers. For example, certain pyrazolo[1,5-a]pyrimidine (B1248293) derivatives containing an indole moiety exhibited potent activity against the HCT-116 colon cancer cell line with IC₅₀ values as low as 0.31 µM. nih.gov Similarly, a separate indole derivative demonstrated strong cytotoxicity against HCT-116 and PC-3 (prostate cancer) cells with IC₅₀ values of 11.99 µM and 14.43 µM, respectively. nih.gov
Notably, many of these compounds show a degree of selectivity, exhibiting higher toxicity towards cancer cells compared to normal, non-cancerous cell lines. researchgate.netnih.gov An indole-8-hydroxyquinoline bioconjugate was found to be highly toxic to the resistant Colo320 colon adenocarcinoma cell line while showing no toxicity to normal MRC-5 fibroblast cells. nih.gov Another study reported that its most potent compounds were safe for normal HeK-293T kidney cells while being highly active against several cancer lines. researchgate.net This selectivity is a critical attribute for the development of targeted cancer therapies.
The table below summarizes the in vitro cytotoxic activity of various indole derivatives against selected human cancer cell lines, as reported in the literature.
| Compound Class/Derivative | Cancer Cell Line | IC₅₀ / EC₅₀ (µM) | Reference |
| Indole-Mannich base (1c) | HepG2 (Liver) | 0.9 | nih.gov |
| Indole-Mannich base (1c) | MCF-7 (Breast) | 0.55 | nih.gov |
| Indole-Mannich base (1c) | HeLa (Cervical) | 0.50 | nih.gov |
| Pyrazolo[1,5-a]pyrimidine (9c) | HCT-116 (Colon) | 0.31 | nih.gov |
| Pyrazolo[1,5-a]pyrimidine (11a) | HCT-116 (Colon) | 0.34 | nih.gov |
| 28-Indole-betulin (EB355A) | MCF-7 (Breast) | 67 | mdpi.com |
| Indole-8-hydroxyquinoline (16) | Colo320 (Colon, resistant) | 1.72 | nih.gov |
| Indolin-2-one (17n) | PC-3 (Prostate) | 0.096 | researchgate.net |
| Indole-aryl amide (5) | HT29 (Colon) | ~5 | mdpi.com |
| N-phenyl-quinolone-carboxamide (18) | HCT-116 (Colon) | 3.3 | researchgate.net |
| N-((1-methyl-1H-indol-3-yl)methyl)acetamide (7d) | MCF-7 (Breast) | 0.34 | nih.gov |
| (methylene)bis(2-(thiophen-2-yl)-1H-indole) (4g) | HCT-116 (Colon) | 7.1 | nih.gov |
Antioxidant Activity in Biological Systems
Indole derivatives, including the well-known neurohormone melatonin (B1676174) (N-acetyl-5-methoxytryptamine), are recognized for their significant antioxidant properties. nih.govnih.gov These compounds can protect biological systems from damage caused by oxidative stress, which arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. nih.gov
The antioxidant capacity of these compounds is often evaluated through various in vitro assays. The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) test and the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical-scavenging assay are commonly used to measure the ability of a compound to neutralize free radicals. nih.govnih.gov For instance, a study on ethenyl indoles demonstrated good antioxidant properties, with one derivative showing a 50% inhibition concentration (IC₅₀) of approximately 24 μM in a DPPH assay, a potency comparable to that of vitamin E. rsc.org
Another critical measure of antioxidant activity is the inhibition of lipid peroxidation. nih.govnih.gov This destructive chain reaction damages cellular membranes and is implicated in numerous pathologies. Melatonin and its synthetic analogues have been shown to effectively reduce lipid peroxidation induced by radical stress in rat brain homogenates. nih.govnih.gov Some synthesized indole amino acid derivatives were found to be even more potent than melatonin in this assay, highlighting the potential for developing highly effective antioxidants based on the indole scaffold. nih.gov This cytoprotective effect is observed in their ability to shield neuronal cells from oxidative stress-induced death. nih.gov
Antimicrobial Spectrum of Activity (antibacterial, antifungal, antiviral)
The indole scaffold is a foundational element in the development of new antimicrobial agents, with derivatives showing a broad spectrum of activity against bacteria, fungi, and viruses. nih.goveurekaselect.com
Antibacterial Activity Indole derivatives have demonstrated efficacy against a range of pathogenic bacteria, including multidrug-resistant strains. nih.govasm.org Studies have reported broad-spectrum activity with Minimum Inhibitory Concentrations (MICs) ranging from 3.125 to 50 µg/mL against organisms such as Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA), Escherichia coli, and Bacillus subtilis. nih.gov Specific indole-hydrazone derivatives were particularly potent against MRSA, with an MIC value of 6.25 µg/mL. znaturforsch.com Furthermore, research into extensively drug-resistant Acinetobacter baumannii (XDRAB) identified indole agents that could inhibit its growth and, importantly, work synergistically with conventional antibiotics. nih.govasm.org Some indole-imidazole compounds have shown exceptional potency against MRSA, with MIC values as low as ≤0.25 µg/mL. nih.gov
Antifungal Activity The antifungal potential of this chemical class is also well-documented. eurekaselect.com Research has identified 1-[(1H-indol-5-ylmethyl)amino] derivatives—a class to which the titular compound belongs—as possessing potent activity against Candida albicans, with MICs below 65 ng/mL. nih.govresearchgate.net These compounds are thought to act by inhibiting the fungal enzyme 14α-demethylase, a key component in ergosterol (B1671047) biosynthesis. researchgate.net Other indole derivatives, such as certain hydrazones and triazoles, have shown moderate to excellent activity against C. albicans and Candida krusei, with MIC values often in the low µg/mL range. nih.govznaturforsch.com
Antiviral Activity The indole framework has been explored for its antiviral properties. In silico studies have suggested that the indole moiety has the potential to block the infectivity of viruses like SARS-CoV-2 by targeting key proteins. nih.gov Synthetic indole derivatives such as Atevirdine have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for viral treatment. mdpi.com While direct antiviral data on this compound is limited, related heterocyclic compounds provide a basis for potential activity. For example, EICAR (5-Ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide), an imidazole (B134444) derivative, exhibits a broad-spectrum antiviral effect against various RNA and DNA viruses, including poxviruses, togaviruses, and influenza viruses. nih.gov
Computational Chemistry and Theoretical Characterization of Ethyl 1h Indol 5 Ylmethyl Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. For indole (B1671886) derivatives, these methods help in understanding their stability, reactivity, and electronic characteristics, which are crucial for designing new therapeutic agents. nih.gov
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-311++G(d,p), are employed to determine the optimized molecular geometry, including bond lengths and angles. nih.govnih.gov For instance, DFT studies on related indole derivatives have successfully compared theoretically optimized structures with experimental data from X-ray crystallography, showing good agreement. nih.gov These calculations provide a precise three-dimensional model of the molecule's ground state.
The indole ring itself is an aromatic heterocyclic system, and its geometry is a key determinant of its interaction with biological targets. openaccesspub.org DFT calculations for a molecule like ethyl(1H-indol-5-ylmethyl)amine would define the planarity of the indole ring and the conformational orientation of the ethylamine (B1201723) side chain.
Table 1: Representative Theoretical Geometric Parameters of an Indole System Based on DFT Calculations
| Parameter | Bond/Angle | Typical Calculated Value (DFT) |
| Bond Length | C-C (aromatic) | ~1.39 - 1.45 Å |
| C-N (pyrrole ring) | ~1.37 - 1.39 Å | |
| C=C (pyrrole ring) | ~1.37 Å | |
| Bond Angle | C-N-C (pyrrole ring) | ~108° - 110° |
| C-C-C (benzene ring) | ~118° - 121° |
Note: The values presented are typical for indole systems and are used for illustrative purposes. Specific values for this compound would require dedicated DFT calculations.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and kinetic stability of a molecule. openaccesspub.orgmaterialsciencejournal.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a smaller gap suggests higher reactivity and lower stability. nih.gov
In studies of various heterocyclic compounds, the HOMO and LUMO energies are calculated using methods like TD-DFT to understand charge transfer within the molecule. materialsciencejournal.orgresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO would be distributed across the molecule. The energy gap would provide insight into its potential to participate in chemical reactions. nih.gov
Table 2: Conceptual HOMO-LUMO Analysis
| Parameter | Description | Implication for Reactivity |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | Higher energy indicates a better electron donor. |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Lower energy indicates a better electron acceptor. |
| ΔE (Gap) | Energy difference between LUMO and HOMO. | A small gap signifies high chemical reactivity and low kinetic stability. nih.gov |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites. researchgate.netrsc.org The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface. These maps are crucial for understanding how molecules interact with each other, particularly in biological systems. nih.gov
The color scheme in an MEP map typically denotes electron-rich areas (nucleophilic centers) in red and electron-deficient areas (electrophilic centers) in blue. For this compound, the MEP map would likely show a negative potential (red) around the nitrogen atom of the indole ring and the nitrogen of the ethylamine side chain due to their lone pairs of electrons. The hydrogen atom attached to the indole nitrogen would exhibit a positive potential (blue), indicating its susceptibility to deprotonation. researchgate.netnih.gov
Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular and intermolecular bonding and interactions. rsc.org It examines charge transfer and hyperconjugative interactions by analyzing the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. wisc.edu The stabilization energy, E(2), associated with these interactions is calculated, with higher values indicating stronger interactions. wisc.edu
For this compound, NBO analysis would reveal key interactions, such as the delocalization of the lone pair electrons of the nitrogen atoms into anti-bonding orbitals of adjacent bonds. This analysis helps to rationalize the molecule's stability and the nature of its chemical bonds. wisc.eduwisc.edu
Table 3: Illustrative NBO Donor-Acceptor Interactions
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| LP (N) | π(C=C) | High | Lone Pair -> Antibonding π |
| π (C=C) | π(C=C) | Moderate | π -> Antibonding π |
| σ (C-H) | σ*(C-N) | Low | σ -> Antibonding σ |
Note: This table is illustrative of the types of interactions and relative stabilization energies (E(2)) that NBO analysis can reveal. LP denotes a lone pair.
Molecular Modeling and Docking Simulations
Molecular modeling techniques, particularly docking simulations, are essential for predicting how a ligand might interact with a biological target, such as a protein or enzyme. These methods are widely used in drug discovery to screen potential drug candidates and understand their mechanism of action. jocpr.comresearchgate.net
Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ajchem-a.com The simulation calculates a binding affinity or docking score, typically in kcal/mol, which estimates the strength of the interaction. A more negative binding affinity suggests a more stable and favorable interaction. ajchem-a.comjbcpm.com
Indole derivatives are known to target a wide array of proteins, including enzymes like cyclooxygenase-2 (COX-2) and various microbial enzymes. nih.govajchem-a.commdpi.com Docking studies on new 3-ethyl-1H-indole derivatives, for example, have shown strong binding affinities for COX-2, with scores ranging from -10.40 to -11.35 kcal/mol. ajchem-a.com Similarly, other indole-based compounds have been docked against fungal targets like lanosterol (B1674476) 14α-demethylase. mdpi.com For this compound, docking simulations would be used to identify potential protein targets and predict its binding mode, highlighting key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the ligand-receptor complex.
Table 4: Example Binding Affinities of Indole Derivatives with Various Protein Targets
| Indole Derivative Class | Protein Target | PDB Code | Binding Affinity (kcal/mol) |
| 3-Ethyl-1H-Indole derivative | Cyclooxygenase-2 (COX-2) | - | -11.35 ajchem-a.com |
| Indolylmethylen-thioxothiazolidine | E. coli MurB | - | -8.9 mdpi.com |
| Indolylmethylen-thioxothiazolidine | C. albicans Lanosterol 14α-demethylase | - | -10.1 mdpi.com |
| 5-(Benzyloxy)-1-methyl-1H-indole | Squalene Synthase | - | -8.6 jbcpm.com |
Note: This table presents data for various indole derivatives to illustrate the application of molecular docking and the range of potential binding affinities.
Pharmacophore Modeling for Receptor Binding
Pharmacophore modeling is a cornerstone of rational drug design, identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For this compound, a hypothetical pharmacophore model for binding to receptors, such as serotonin (B10506) receptors, can be constructed based on the well-established interactions of similar indole derivatives. nih.govplos.org
The key pharmacophoric features of this compound are expected to include:
A Hydrogen Bond Donor (HBD): The nitrogen atom of the indole ring (N-H) typically acts as a hydrogen bond donor. nih.gov
An Aromatic/Hydrophobic Region: The bicyclic indole ring system provides a large, flat hydrophobic surface that can engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine in a receptor's binding pocket. nih.govmdpi.com
A Cationic/Hydrogen Bond Donor Feature: The terminal ethylamine side chain is expected to be protonated at physiological pH, forming a positively charged group. This cationic center can form a crucial salt bridge with a conserved negatively charged amino acid residue, such as aspartate, in the target receptor. nih.govnih.gov This amine also presents additional hydrogen bond donor capabilities.
These features can be mapped onto a 3D model to define the spatial relationships required for binding. The distances between these features are critical for optimal receptor engagement.
| Pharmacophoric Feature | Chemical Moiety | Potential Interaction |
| Hydrogen Bond Donor (HBD) | Indole N-H | Interaction with acceptor residues (e.g., threonine side chain) nih.gov |
| Aromatic/Hydrophobic | Indole Ring System | π-π stacking, hydrophobic interactions with aromatic residues (e.g., phenylalanine) mdpi.com |
| Cationic/HBD | Protonated Ethylamine | Ionic bond/salt bridge with anionic residues (e.g., aspartate) nih.gov |
This table is generated based on computational studies of similar indole-based ligands and represents a hypothetical model for this compound.
The development of such a pharmacophore model is invaluable for virtual screening of compound libraries to identify other molecules with the potential for similar biological activity. nih.gov
Conformational Analysis and Energetic Landscapes
The biological activity of a flexible molecule like this compound is intrinsically linked to its conformational preferences. Conformational analysis aims to identify the stable, low-energy three-dimensional arrangements of the molecule. The primary sources of flexibility in this compound are the rotatable bonds in the ethylamine side chain.
The bond between the indole C5 and the methylene (B1212753) carbon (C5-CH2).
The bond between the methylene carbon and the ethylamine nitrogen (CH2-NH).
The bond between the amine nitrogen and the ethyl group (NH-CH2).
The bond within the ethyl group (CH2-CH3).
Computational methods, such as molecular mechanics or quantum mechanics, can be used to calculate the energy of the molecule as these bonds are rotated. The results of these calculations can be visualized on an energetic landscape, or potential energy surface, which maps the energy of the molecule as a function of its conformational coordinates (e.g., torsion angles).
The energetic landscape for this compound would likely reveal several low-energy minima, corresponding to the most stable conformations. These preferred conformations are the ones most likely to be present in solution and to interact with a biological target. The barriers between these minima indicate the energy required for the molecule to transition from one conformation to another.
| Rotatable Bond | Description | Expected Conformational Influence |
| C5-CH₂ | Connects the side chain to the indole ring. | Influences the orientation of the side chain relative to the ring. |
| CH₂-NH | Part of the flexible linker. | Rotation here significantly alters the position of the ethyl group. |
| NH-CH₂ | Within the ethylamine moiety. | Contributes to the overall shape and reach of the side chain. |
| CH₂-CH₃ | Terminal ethyl bond. | Rotation affects the terminal methyl group's position, which can be important for fitting into a binding pocket. |
This table outlines the key rotatable bonds and their expected impact on the conformation of this compound.
Studies on similar N-substituted molecules have shown that the size of the substituent on the nitrogen can influence the preferred conformation. For instance, increasing the bulk of the alkyl group can shift the conformational equilibrium. researchgate.net Molecular dynamics simulations can further elucidate the dynamic behavior of this compound, showing how it explores different conformations over time and how its flexibility might allow it to adapt to the shape of a receptor binding site. mdpi.com The stable conformations identified through these analyses are critical for understanding its structure-activity relationships and for designing more rigid, and potentially more potent, analogs.
Future Research Directions and Translational Perspectives of Ethyl 1h Indol 5 Ylmethyl Amine Analogues
Development of Novel Indole-Based Scaffolds with Enhanced Biological Profiles
The development of novel analogues of ethyl(1H-indol-5-ylmethyl)amine hinges on the strategic modification of the core indole (B1671886) scaffold to enhance biological activity and optimize pharmacokinetic properties. The indole ring is amenable to a wide range of chemical modifications, allowing for the fine-tuning of its interaction with various biological targets. nih.gov Researchers are focused on creating new molecular frameworks that can overcome challenges such as drug resistance and off-target effects. mdpi.com
Key strategies for developing advanced indole-based scaffolds include:
Substitution Pattern Modification: The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring. mdpi.com For instance, substitutions at the N1, C2, C3, and C5 positions have been shown to be critical for modulating activity against targets like protein kinases, microtubules, and various receptors. mdpi.commdpi.com Future research will systematically explore a wider array of functional groups at these positions to establish comprehensive Structure-Activity Relationships (SAR). nih.govnih.gov
Scaffold Hybridization: Combining the indole scaffold with other known pharmacophores is a promising approach to generate novel molecules with dual or synergistic activities. mdpi.com For example, creating hybrids of indole with moieties like pyrazoline, sulfonamide, or hydrazone has led to compounds with significant anticancer and anti-neurodegenerative properties. nih.govmdpi.com
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to improved potency, selectivity, and metabolic stability. This strategy will be instrumental in optimizing lead compounds derived from this compound.
The table below summarizes key substitution sites on the indole scaffold and their potential impact on biological activity, based on findings from broader indole derivative research.
| Substitution Site | Potential Modifying Groups | Observed/Potential Biological Impact | Supporting Evidence |
| N1 (Indole Nitrogen) | Alkyl, Aryl, Acyl, Sulfonyl | Can influence DNA cross-linking activity and overall potency. mdpi.com | Indolizino[8,7-b]indole hybrids showed that N-substitution is key in determining activity. mdpi.com |
| C2 | Carbonyl, Aryl | The presence of an oxindole (B195798) (carbonyl at C2) can increase cytotoxicity in cancer cells. mdpi.com | Studies on oxindole-type compounds have shown this trend. mdpi.com |
| C3 | Glyoxylamides, Spiro-rings, Aryl groups | Can increase cytotoxicity and inhibit protein-protein interactions like p53-MDM2. nih.govmdpi.com | Spirooxindoles are promising kinase inhibitors; glyoxylamides can be decorated to inhibit p53-MDM2. nih.govmdpi.com |
| C5 | Halogens (F, Cl, Br), Methoxy (B1213986), Amine | Can enhance cytotoxicity and influence tyrosine kinase inhibition. mdpi.com The amine group is a key feature of this compound. | Halogen substitution at C5 has shown favorable results in tyrosine kinase inhibition. mdpi.com |
| C7 | Halogens (F, Cl, Br) | Can produce a positive effect on cytotoxicity. mdpi.com | SAR trends for anticancer indole derivatives highlight the effect of C7 halogenation. mdpi.com |
Exploration of New Therapeutic Areas for Indole Alkylamines
The structural similarity of the indole nucleus to tryptophan allows indole derivatives to interact with a wide array of biological targets, suggesting a broad therapeutic potential. nih.gov While research has traditionally focused on areas like oncology and neurology, the versatility of the indole scaffold opens doors to new therapeutic applications for analogues of this compound. nih.govmdpi.comresearchgate.net
Future exploration is likely to focus on the following areas:
Anti-inflammatory and Autoimmune Diseases: Indole-based compounds have shown potential as dual inhibitors of enzymes like 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are key mediators in inflammatory pathways. nih.govacs.org This dual inhibition presents a promising strategy for developing novel anti-inflammatory agents.
Metabolic Disorders: There is growing interest in indole derivatives for the treatment of diabetes and related complications. ijpsr.comnih.gov For example, a synthetic indole-containing compound, LG4, has been shown to have renal protective effects in diabetic mice by reducing glomerulosclerosis and fibrosis. nih.gov
Neurodegenerative Diseases: Beyond general neuroprotective effects, specific indole derivatives are being designed to target pathways implicated in diseases like Alzheimer's and Parkinson's. nih.govnih.gov This includes the inhibition of cholinesterases and the modulation of neuroinflammation. nih.govmdpi.com
Fibrotic Diseases: Indole alkaloids and their derivatives have demonstrated the ability to alleviate pulmonary, renal, and liver fibrosis by suppressing inflammatory responses and key signaling pathways like TGF-β/Smad. nih.gov
The table below outlines potential new therapeutic areas and the corresponding biological mechanisms that could be targeted by novel indole alkylamine analogues.
| Therapeutic Area | Potential Biological Target/Mechanism | Rationale/Supporting Evidence |
| Anti-Inflammatory | Dual 5-LOX/sEH Inhibition, NF-κB Pathway Inhibition | Indoline (B122111) derivatives have been identified as potent dual inhibitors of 5-LOX and sEH. nih.govacs.org A newly isolated indole alkaloid inhibited the NF-κB pathway in microglia cells. mdpi.com |
| Metabolic Disorders | Reduction of tissue fibrosis, Regulation of glucose metabolism | Synthetic indole compounds can ameliorate glomerulosclerosis and fibrosis in diabetic models. nih.gov Indole derivatives are explored for their antidiabetic properties. nih.govijpsr.com |
| Neurodegenerative Diseases | Cholinesterase Inhibition, Modulation of Aβ aggregation | Indole-based sulfonamides and hydrazide-hydrazone derivatives show potent cholinesterase inhibitory activity. nih.gov |
| Infectious Diseases | Inhibition of microbial growth, Antiviral activity | Indole derivatives possess a wide range of antimicrobial, antifungal, and antiviral activities. nih.govresearchgate.netresearchgate.net |
| Fibrosis | Inhibition of TGF-β/Smad pathway, Suppression of oxidative stress | Indole-based small molecules can improve organ fibrosis by regulating key signaling pathways. nih.gov |
Integration of Advanced Computational and Experimental Approaches in Drug Discovery Pipelines
The future of developing potent and selective analogues of this compound will be significantly enhanced by the tight integration of computational and experimental methods. frontiersin.org This synergistic approach accelerates the drug discovery process, from hit identification to lead optimization, by providing deeper insights into molecular interactions and predicting drug-like properties. frontiersin.orgnih.gov
The integrated drug discovery pipeline involves several key stages:
In Silico Screening and Target Identification: Computational methods, such as molecular docking and virtual screening, can rapidly screen large libraries of virtual indole analogues against specific biological targets. frontiersin.org This helps in prioritizing compounds for synthesis and experimental testing. nih.gov
Rational Drug Design: Based on the crystal structure of the target protein or homology models, new indole derivatives can be designed to have optimal binding affinity and selectivity. Computational studies can predict how modifications to the indole scaffold will affect binding. nih.govnih.gov
Synthesis and In Vitro Evaluation: The most promising candidates identified through computational work are then synthesized. mdpi.com These compounds undergo rigorous in vitro testing to determine their biological activity (e.g., enzyme inhibition, receptor binding) and cytotoxicity against various cell lines. mdpi.com
ADMET Prediction: Computational tools are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds early in the discovery process. frontiersin.org This helps in identifying candidates with favorable pharmacokinetic profiles and reducing late-stage failures.
Iterative Optimization: The experimental data from in vitro assays are fed back into the computational models. This iterative cycle of design, synthesis, and testing allows for the progressive refinement of the lead compounds to enhance potency and reduce toxicity. nih.gov
The table below outlines the key steps in an integrated computational and experimental workflow for the discovery of novel indole-based drugs.
| Step | Computational Approach | Experimental Approach | Objective |
| 1. Hit Identification | Virtual Screening, Molecular Docking | High-Throughput Screening (HTS) | To identify initial compounds that bind to the target of interest from a large library. frontiersin.org |
| 2. Hit-to-Lead | Structure-Activity Relationship (SAR) analysis, Quantum chemical calculations | Chemical synthesis of analogues, In vitro biological assays (e.g., IC50 determination) | To develop promising hits into more potent lead compounds. mdpi.comnih.gov |
| 3. Lead Optimization | ADMET prediction, Molecular dynamics simulations | In vivo animal models, Pharmacokinetic studies | To refine the lead compounds to improve efficacy, selectivity, and drug-like properties. nih.govfrontiersin.org |
| 4. Preclinical Development | - | Advanced toxicology studies, Formulation development | To select a final drug candidate for clinical trials. |
By leveraging these advanced and integrated approaches, the path from the foundational structure of this compound to clinically successful drugs can be navigated with greater efficiency and precision.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
